2-(3-Ethynylphenyl)-5-(phenylethynyl)-1H-isoindole-1,3(2H)-dione
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Overview
Description
2-(3-Ethynylphenyl)-5-(phenylethynyl)-1H-isoindole-1,3(2H)-dione is a complex organic compound that belongs to the class of isoindole derivatives
Preparation Methods
The synthesis of 2-(3-Ethynylphenyl)-5-(phenylethynyl)-1H-isoindole-1,3(2H)-dione typically involves the selective activation of carbon-nitrogen triple bonds in a multicomponent system containing various nucleophilic and electrophilic sites . This reaction provides efficient access to structurally unique fluorophores with aggregation-induced emission characteristics . Industrial production methods may involve similar synthetic routes but optimized for large-scale production, ensuring high yield and purity.
Chemical Reactions Analysis
2-(3-Ethynylphenyl)-5-(phenylethynyl)-1H-isoindole-1,3(2H)-dione undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form different oxidation products.
Reduction: Reduction reactions can be performed using common reducing agents to yield reduced derivatives.
Substitution: The compound can undergo substitution reactions, where functional groups are replaced by other groups under suitable conditions.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
2-(3-Ethynylphenyl)-5-(phenylethynyl)-1H-isoindole-1,3(2H)-dione has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules and materials.
Biology: The compound’s unique structural properties make it useful in biological imaging and as a probe for studying biological processes.
Industry: Used in the development of new materials with unique optical and electronic properties.
Mechanism of Action
The mechanism of action of 2-(3-Ethynylphenyl)-5-(phenylethynyl)-1H-isoindole-1,3(2H)-dione involves its interaction with specific molecular targets and pathways. The compound’s unique structure allows it to bind to certain proteins or enzymes, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
2-(3-Ethynylphenyl)-5-(phenylethynyl)-1H-isoindole-1,3(2H)-dione can be compared with other similar compounds, such as:
2,3-Dihydroquinazolin-4(1H)-one: Another nitrogen-containing heterocyclic compound with various biological activities.
Tetrakis(4-ethynylphenyl)methane: A compound used in the synthesis of microporous organic polymers with unique adsorption properties.
The uniqueness of this compound lies in its specific structural features and the resulting properties, which make it suitable for a wide range of applications in different fields.
Properties
CAS No. |
917511-28-5 |
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Molecular Formula |
C24H13NO2 |
Molecular Weight |
347.4 g/mol |
IUPAC Name |
2-(3-ethynylphenyl)-5-(2-phenylethynyl)isoindole-1,3-dione |
InChI |
InChI=1S/C24H13NO2/c1-2-17-9-6-10-20(15-17)25-23(26)21-14-13-19(16-22(21)24(25)27)12-11-18-7-4-3-5-8-18/h1,3-10,13-16H |
InChI Key |
RAPITZIJIOJUJP-UHFFFAOYSA-N |
Canonical SMILES |
C#CC1=CC(=CC=C1)N2C(=O)C3=C(C2=O)C=C(C=C3)C#CC4=CC=CC=C4 |
Origin of Product |
United States |
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